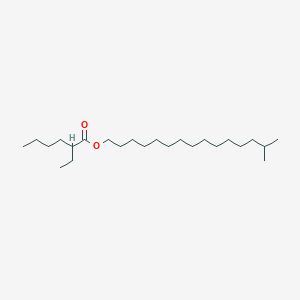
Isocetyl ethylhexanoate
Description
Chemical Profile Isocetyl ethylhexanoate (CAS RN: 125804-19-5) is a branched-chain ester derived from isohexadecanol (isocetyl alcohol) and 2-ethylhexanoic acid. Its molecular formula is C₂₄H₄₈O₂, with a molecular weight of 368.64 g/mol . Functionally, it serves as a nonionic surfactant and emollient in cosmetics, offering lightweight moisturization, low viscosity, and enhanced skin penetration .
Applications
Widely used in skincare, haircare, and makeup formulations, it is valued for its ability to reduce greasiness while improving texture and spreadability. Its stability and compatibility with other ingredients make it a staple in products like foundations, lipsticks, and sunscreens .
Properties
CAS No. |
125804-19-5 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
14-methylpentadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C24H48O2/c1-5-7-20-23(6-2)24(25)26-21-18-16-14-12-10-8-9-11-13-15-17-19-22(3)4/h22-23H,5-21H2,1-4H3 |
InChI Key |
PHTZMGCAFZLFOL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCCCCC(C)C |
Synonyms |
ISOCETYL ETHYLHEXANOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Physical Properties
Key Observations :
Functional Performance in Cosmetic Formulations
Key Observations :
- This compound outperforms isopropyl palmitate in non-comedogenicity and stability, making it preferable for acne-prone skin and sunscreens .
- Ethylhexyl ethylhexanoate has similar lightweight properties but lower thermal stability, limiting its use in high-temperature formulations .
Key Observations :
- All alkyl ethylhexanoates reviewed by the Cosmetic Ingredient Review (CIR) panel are deemed safe at current use levels .
Market Trends and Production Insights
- Production Volume: this compound is part of a $450 million Asia-Pacific market for specialty esters, with Europe and North America contributing $300 million and $250 million, respectively .
- Innovation: Recent developments focus on sustainable sourcing (e.g., plant-derived isohexadecanol) and hybrid esters blending this compound with silicones for enhanced sensory profiles .
Q & A
Q. What established methods are used to synthesize isocetyl ethylhexanoate, and how can its purity and structural integrity be validated?
this compound is synthesized via esterification of 2-ethylhexanoic acid with isocetyl alcohol, typically catalyzed by acids (e.g., sulfuric acid) or enzymes under controlled temperature (60–80°C). Post-synthesis, purification involves solvent extraction or vacuum distillation. Analytical validation includes:
Q. How does the molecular structure of this compound contribute to its function as an emollient in cosmetic formulations?
The branched isocetyl chain reduces crystallinity, enhancing spreadability, while the ester group improves compatibility with lipids in the stratum corneum. Methodologically, comparative studies with linear analogs (e.g., cetyl ethylhexanoate) using differential scanning calorimetry (DSC) and tensiometry can quantify effects on skin hydration and occlusion .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on the thermal stability of this compound in polar vs. nonpolar solvents?
Contradictions may arise from solvent polarity affecting degradation kinetics. A systematic approach includes:
- Thermogravimetric Analysis (TGA) under nitrogen to measure decomposition onset temperatures in solvents like ethanol (polar) and hexane (nonpolar) .
- High-Performance Liquid Chromatography (HPLC) to track degradation byproducts and quantify stability thresholds (e.g., >90% purity after 24h at 50°C) .
- Statistical modeling (e.g., ANOVA) to isolate solvent effects from thermal variables .
Q. How can researchers investigate synergistic or antagonistic interactions between this compound and co-surfactants in emulsion systems?
Design phase diagrams using pseudo-ternary plots to map emulsion stability regions with varying ratios of this compound, emulsifiers (e.g., isodeceth-6), and oils. Techniques include:
Q. What mechanistic insights can molecular dynamics (MD) simulations provide about the penetration enhancement of this compound in transdermal drug delivery?
MD simulations can model interactions between this compound and skin lipids (e.g., ceramides). Key steps:
- Build lipid bilayer models using software like GROMACS.
- Simulate diffusion coefficients of model drugs (e.g., caffeine) with/without this compound.
- Validate predictions via ex vivo porcine skin permeation assays .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility parameters of this compound across studies?
Discrepancies may stem from measurement techniques (e.g., Hansen vs. Hildebrand solubility parameters). Recommendations:
Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in cytotoxicity assays?
Use non-linear regression models (e.g., log-logistic curves) to estimate IC₅₀ values. Pair with confocal microscopy to differentiate membrane disruption (acute toxicity) from metabolic inhibition (chronic effects) .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


